REACTION_CXSMILES
|
O[N:2]1[C:6]2[CH:7]=CC=CC=2N=N1.[CH2:11]([N:18]1[CH2:23]CN(CC(O)=O)C[CH2:19]1)[C:12]1[CH:17]=CC=CC=1.[CH2:28]([N:30](CC)CC)C>>[CH2:6]([N:2]=[C:28]=[N:30][CH2:17][CH2:12][CH2:11][N:18]([CH3:19])[CH3:23])[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)CC(=O)O
|
Name
|
|
Quantity
|
64 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26.8 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.171 mol | |
AMOUNT: MASS | 32.9 mg |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |